![molecular formula C23H20ClN5O5 B6551817 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1040656-28-7](/img/structure/B6551817.png)
2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O5 and its molecular weight is 481.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.1152964 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS Number: 1040656-36-7) is a pteridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects and mechanisms of action based on recent studies.
- Molecular Formula : C23H20ClN5O5
- Molecular Weight : 481.8884 g/mol
- SMILES Notation : COc1ccc(c(c1)NC(=O)Cn1c2nccnc2c(=O)n(c1=O)Cc1ccccc1Cl)OC
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.28 | Induces apoptosis via caspase activation |
HePG2 (Liver) | 8.107 | Inhibition of ERK1/2 signaling pathway |
A549 (Lung) | 10.79 | Disruption of cell cycle progression |
The compound has shown significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression to the S phase and thereby inhibiting proliferation .
- Inhibition of Kinase Activity : Research indicates that the compound inhibits key kinases involved in cancer cell signaling pathways, notably ERK1/2 and Abl protein kinase .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pteridine derivatives, providing a comparative framework for understanding the efficacy of this compound:
- Study on Pteridine Derivatives : A study reported that pteridine derivatives exhibit significant anticancer activity through various mechanisms including apoptosis and cell cycle arrest .
- Comparative Study with Other Compounds : In a comparative analysis with other anticancer agents, compounds with similar structural features demonstrated enhanced cytotoxicity against multiple cancer types, reinforcing the potential of pteridine derivatives in cancer therapy .
Scientific Research Applications
Drug Discovery and Development
This compound is included in various screening libraries aimed at identifying new therapeutic agents. It is particularly noted for its inclusion in libraries targeting matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis and tissue remodeling .
Cancer Research
The structural features of this compound suggest potential anticancer properties. Its ability to inhibit MMPs could make it a candidate for developing treatments against tumors that rely on these enzymes for invasion and metastasis .
Neuropharmacology
Compounds with pteridin-like structures have been studied for their neuroprotective effects and potential roles in treating neurodegenerative diseases. The tetrahydropteridin core may interact with neurotransmitter systems or exhibit antioxidant properties .
Cardiovascular Research
Given the compound's pharmacological profile, it may also be explored for cardiovascular applications, particularly in regulating vascular health and preventing conditions related to oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to the one discussed:
- A study on tetrahydropteridins indicated their potential as inhibitors of nitric oxide synthase (NOS), which could be beneficial in managing cardiovascular diseases .
- Research involving derivatives of this compound has shown promise in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases .
Summary Table of Applications
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5/c1-33-15-7-8-17(18(11-15)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVKFVIXMYASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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